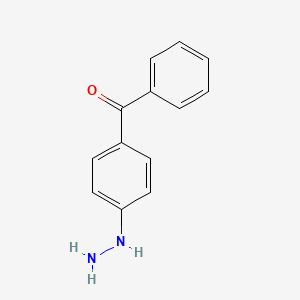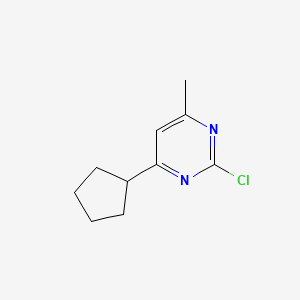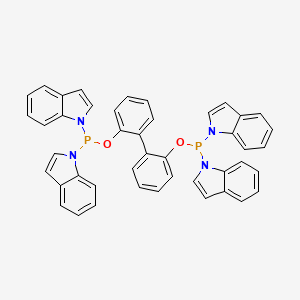
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions. This compound features an isopropoxy group attached to the oxetane ring and an N-methyl-ethanamine moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the isopropoxy and N-methyl-ethanamine groups. One possible synthetic route could involve:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides or other suitable precursors.
Introduction of the Isopropoxy Group: This step may involve nucleophilic substitution reactions where an isopropoxy group is introduced to the oxetane ring.
Attachment of the N-methyl-ethanamine Moiety: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice will vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.
Applications De Recherche Scientifique
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine may have several scientific research applications, including:
Chemistry: As a reactive intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its unique structure may make it a candidate for studying biological interactions and pathways.
Industry: Use in the production of specialty chemicals, polymers, or other materials.
Mécanisme D'action
The mechanism of action for 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine may include other oxetane derivatives with different substituents. Examples include:
- 2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine
- 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may impart distinct chemical and biological properties compared to other oxetane derivatives. These properties could make it particularly useful in certain applications or reactions.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N-methyl-2-(3-propan-2-yloxyoxetan-3-yl)ethanamine |
InChI |
InChI=1S/C9H19NO2/c1-8(2)12-9(4-5-10-3)6-11-7-9/h8,10H,4-7H2,1-3H3 |
Clé InChI |
OKPRNPVYDMGEHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(COC1)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)


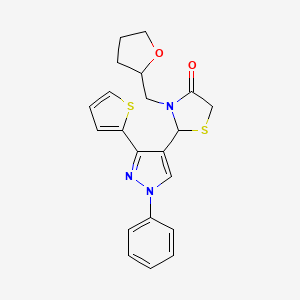
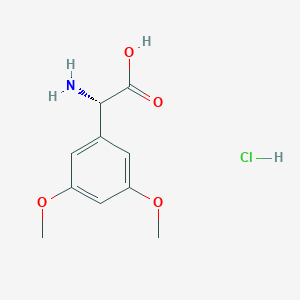
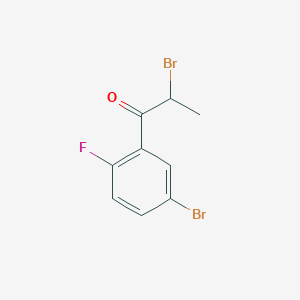
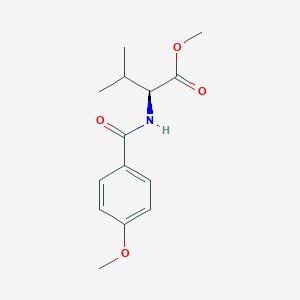
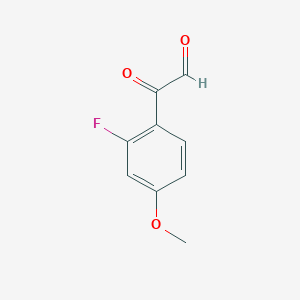
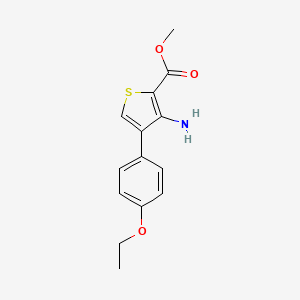
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
